Cas no 1443344-07-7 ((2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL)
(2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL Chemical and Physical Properties
Names and Identifiers
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- (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL
- 3-Thiophenemethanol, α-(2-ethylphenyl)-
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- MDL: MFCD07775553
- Inchi: 1S/C13H14OS/c1-2-12-11(8-9-15-12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3
- InChI Key: BTDVBLKYNPKMCZ-UHFFFAOYSA-N
- SMILES: C(C1C=CSC=1CC)(C1=CC=CC=C1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
(2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429025-1 g |
2-Ethylphenyl-(3-thienyl)methanol |
1443344-07-7 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB429025-5 g |
2-Ethylphenyl-(3-thienyl)methanol |
1443344-07-7 | 5g |
€1373.40 | 2023-06-16 | ||
| Ambeed | A816309-1g |
(2-Ethylthiophen-3-yl)(phenyl)methanol |
1443344-07-7 | 97% | 1g |
$441.0 | 2024-04-23 | |
| abcr | AB429025-1g |
2-Ethylphenyl-(3-thienyl)methanol; . |
1443344-07-7 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB429025-5g |
2-Ethylphenyl-(3-thienyl)methanol |
1443344-07-7 | 5g |
€1373.40 | 2023-09-04 |
(2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL Suppliers
(2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL
Introduction to Compound CAS No. 1443344-07-7: (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL
The compound with CAS No. 1443344-07-7, commonly referred to as (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL, is a fascinating organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with an ethyl substituent and a phenyl group attached to a methanol moiety. The thiophene ring is a five-membered aromatic heterocycle containing sulfur, known for its stability and electronic properties. The phenyl group adds aromaticity and potential for further functionalization, while the methanol group introduces hydroxyl functionality, making this compound versatile for various applications.
Recent studies have highlighted the potential of (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its ability to act as a precursor for the synthesis of thiophene-based polymers, which are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety in this compound plays a crucial role in enhancing the electronic conductivity and stability of these materials. Moreover, the phenyl group contributes to improved solubility and processability, making it an attractive candidate for large-scale manufacturing.
In addition to its role in materials science, (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL has shown promise in catalytic applications. Its hydroxyl group can be exploited as a binding site for metal catalysts, enabling it to act as a ligand in transition metal-catalyzed reactions. Recent experiments have demonstrated its effectiveness in facilitating cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in organic synthesis. The ability of this compound to stabilize metal centers while maintaining reactivity makes it a valuable tool in asymmetric catalysis and enantioselective synthesis.
The synthesis of (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL typically involves multi-step processes that combine nucleophilic aromatic substitution and Grignard reactions. The starting material often includes 2-ethylthiophene derivatives, which are subjected to functionalization reactions to introduce the phenyl and methanol groups. Recent advancements in catalytic methods have streamlined these processes, reducing reaction times and improving yields. For instance, the use of palladium catalysts has enabled more efficient coupling reactions, making the synthesis of this compound more accessible for research and industrial applications.
From an environmental perspective, the development of sustainable synthetic routes for (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL is a growing area of interest. Researchers are exploring green chemistry approaches, such as using biodegradable solvents or employing renewable feedstocks, to minimize the environmental footprint of its production. These efforts align with global initiatives aimed at promoting eco-friendly chemical manufacturing practices.
In conclusion, (2-ETHYLTHIOPHEN-3-YL)(PHENYL)METHANOL (CAS No. 1443344-07-7) is a multifaceted compound with significant potential across various domains of chemistry and materials science. Its unique structure endows it with versatile properties that make it valuable for both fundamental research and practical applications. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing technological innovations.
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